N-Nitroso-N/'-nitro-N-propylguanidine
CAS No.: 13010-07-6
Cat. No.: VC21146846
Molecular Formula: C4H9N5O3
Molecular Weight: 175.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13010-07-6 |
|---|---|
| Molecular Formula | C4H9N5O3 |
| Molecular Weight | 175.15 g/mol |
| IUPAC Name | 2-nitro-1-nitroso-1-propylguanidine |
| Standard InChI | InChI=1S/C4H9N5O3/c1-2-3-8(7-10)4(5)6-9(11)12/h2-3H2,1H3,(H2,5,6) |
| Standard InChI Key | PVVCHFOAZOVDRK-UHFFFAOYSA-N |
| Isomeric SMILES | CCCN(/C(=N/[N+](=O)[O-])/N)N=O |
| SMILES | CCCN(C(=N[N+](=O)[O-])N)N=O |
| Canonical SMILES | CCCN(C(=N[N+](=O)[O-])N)N=O |
Introduction
Chemical Identity and Classification
N-Nitroso-N'-nitro-N-propylguanidine, with CAS registry number 13010-07-6, features a complex molecular structure containing both nitro and nitroso functional groups attached to a guanidine backbone with a propyl chain. This compound is also known by several synonyms including PNNG, NSC-33674, 3-nitro-1-nitroso-1-propylguanidine, and propyl-N'-nitro-N-nitrosoguanidine .
The compound belongs to the broader class of nitrosamines, which are characterized by the presence of a nitroso group (-N=O) attached to a nitrogen atom. Nitrosamines as a chemical class have garnered significant attention in scientific research due to their potential carcinogenic properties and presence in various environments including food, tobacco products, and industrial settings .
Molecular Information
The molecular structure of N-Nitroso-N'-nitro-N-propylguanidine demonstrates the presence of functional groups that contribute to its biological activity and chemical reactivity:
| Property | Value |
|---|---|
| Molecular Formula | C₄H₉N₅O₃ |
| Molecular Weight | 175.15 g/mol |
| IUPAC Name | 2-nitro-1-nitroso-1-propylguanidine |
| SMILES Notation | CCCN(/C(=N/N+[O-])/N)N=O |
| Standard InChIKey | PVVCHFOAZOVDRK-UHFFFAOYSA-N |
Table 1: Molecular information of N-Nitroso-N'-nitro-N-propylguanidine
Physical and Chemical Properties
N-Nitroso-N'-nitro-N-propylguanidine possesses distinct physical and chemical properties that influence its behavior in various environments and applications. Understanding these properties is essential for proper handling, storage, and utilization in research settings.
Physical Properties
The compound exists as a solid at room temperature with specific physical characteristics that contribute to its identification and handling requirements:
| Property | Value |
|---|---|
| Physical State (20°C) | Solid |
| Melting Point | 108-110°C (decomposition) |
| Boiling Point | 306.42°C (estimated) |
| Density | 1.5201 g/cm³ (estimated) |
| Refractive Index | 1.8000 (estimated) |
| Appearance | Not specified in available data |
| Solubility | Limited data available |
Table 2: Physical properties of N-Nitroso-N'-nitro-N-propylguanidine
Chemical Properties
The chemical reactivity of N-Nitroso-N'-nitro-N-propylguanidine is significantly influenced by the presence of both nitro and nitroso functional groups:
Synthesis and Stability
The preparation of N-Nitroso-N'-nitro-N-propylguanidine requires specific reaction conditions and precursors. Understanding its synthesis pathways and stability factors is crucial for researchers working with this compound.
Synthesis Methods
The synthesis of N-Nitroso-N'-nitro-N-propylguanidine typically involves one of two main reaction pathways:
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Reaction of guanidine with nitrous acid: This direct approach involves the controlled nitrosation of guanidine followed by nitration.
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Nitration of propylguanidine: This method involves first synthesizing propylguanidine and then performing sequential nitration and nitrosation reactions.
Both synthesis pathways require careful control of reaction conditions, including temperature and pH, to prevent the formation of undesired by-products. The precise reaction mechanisms involve complex intermediate steps that have been the subject of ongoing research in organic synthesis.
Stability Considerations
The stability of N-Nitroso-N'-nitro-N-propylguanidine is influenced by several environmental factors:
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Temperature sensitivity: The compound decomposes at its melting point (108-110°C), indicating thermal instability at elevated temperatures .
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pH dependence: Like many nitrosamines, its stability is pH-dependent, with different degradation pathways possible under acidic or basic conditions.
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Light sensitivity: Many nitrosamines exhibit photosensitivity, although specific data for this compound is limited in the available sources.
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Storage requirements: Due to its potential reactivity, proper storage conditions are essential to maintain stability and prevent decomposition.
Biological Effects and Toxicity
N-Nitroso-N'-nitro-N-propylguanidine, like other nitrosamines, exhibits significant biological activities that have important implications for research and safety considerations.
Mutagenic Effects
The mutagenic properties of N-Nitroso-N'-nitro-N-propylguanidine have been documented in various research studies, indicating its potential to induce genetic changes . These effects are significant considerations in:
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Research utilizing this compound as a model mutagen
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Risk assessment for potential exposure scenarios
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Understanding mechanisms of chemical carcinogenesis
Toxicity Profile
The compound exhibits multiple routes of toxicity that necessitate careful handling:
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Acute toxicity: Toxic by ingestion, inhalation, and skin absorption
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Irritant properties: Can cause irritation to tissues upon contact
When compared to other nitrosamines in terms of regulatory limits, N-Nitroso compounds generally have strict exposure limits due to their carcinogenic potential. For instance, some N-nitroso compounds have acceptable intake limits in the range of 18-1500 ng/day as established by regulatory authorities such as the European Medicines Agency .
Research Applications
Despite its hazardous properties, N-Nitroso-N'-nitro-N-propylguanidine has specific applications in research settings that contribute to our understanding of biological processes and chemical mechanisms.
Biochemical Research
The compound is primarily utilized in biochemical research for:
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Studying mechanisms of chemical carcinogenesis
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Investigating DNA damage and repair processes
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Examining cellular responses to mutagenic agents
Synthetic Chemistry
In the field of synthetic chemistry, the compound may serve as:
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An intermediate in specialized organic synthesis pathways
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A model compound for studying nitrosation and nitration reactions
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A reference standard for analytical method development and validation
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